
N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. The resulting quinoxaline intermediate is then subjected to further reactions to introduce the cyclohexyl and methyl groups, forming the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups .
科学的研究の応用
作用機序
The mechanism of action of N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it may inhibit enzymes involved in bacterial and viral replication, contributing to its antimicrobial properties . The compound’s ability to modulate cell signaling pathways further enhances its therapeutic potential .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum antibacterial activity.
1,2,4-Triazolo[4,3-a]quinoxaline: A derivative with enhanced antiviral and antimicrobial properties.
Pyrimido-quinoxaline: Another derivative with potential anticancer activity.
Uniqueness
N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide stands out due to its unique combination of cyclohexyl and methyl groups, which may enhance its stability and reactivity compared to other quinoxaline derivatives.
特性
分子式 |
C16H19N3O2 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-19(11-7-3-2-4-8-11)16(21)14-15(20)18-13-10-6-5-9-12(13)17-14/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,20) |
InChIキー |
PHSDFNJTFYIEBT-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCCC1)C(=O)C2=NC3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


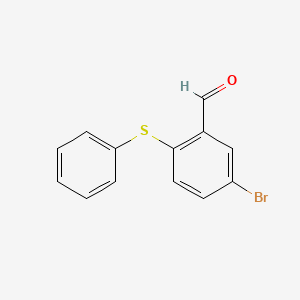
![2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole](/img/structure/B13882147.png)
![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
![6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)
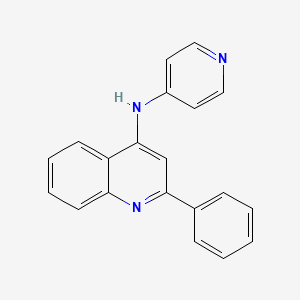
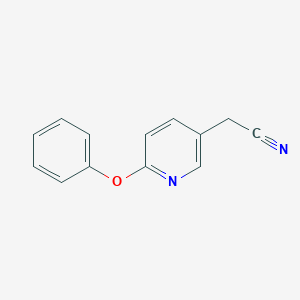
![4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13882206.png)
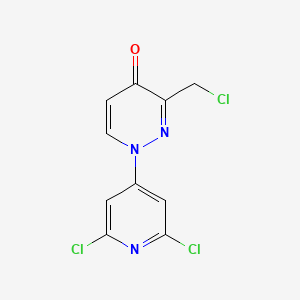
![1-[(2,4-Difluorophenyl)methyl]-3-methylpiperazine](/img/structure/B13882210.png)
![[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol](/img/structure/B13882213.png)
![1-[3-(bromomethyl)-2-methylphenyl]Piperidine](/img/structure/B13882219.png)
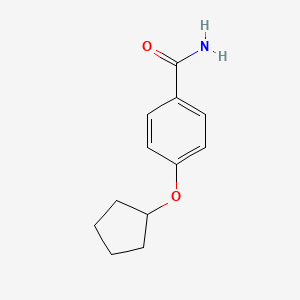
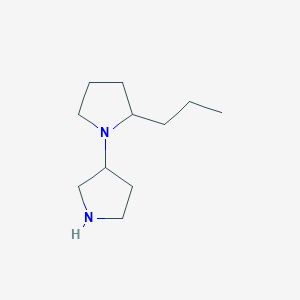
![tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate](/img/structure/B13882233.png)
